N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-13(23-19(24)12-15-5-4-6-16(15)22-23)20(25)21-10-9-14-7-8-17(26-2)18(11-14)27-3/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGFCNMZXRLNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide typically involves multiple steps:
Formation of the Phenethyl Intermediate: The initial step involves the synthesis of the 3,4-dimethoxyphenethylamine. This can be achieved through the nitration of 3,4-dimethoxytoluene, followed by reduction to the corresponding amine.
Cyclopenta[c]pyridazin Ring Formation: The cyclopenta[c]pyridazin ring system is synthesized separately, often starting from cyclopentanone and hydrazine, followed by cyclization and oxidation steps to form the desired ring structure.
Coupling Reaction: The final step involves coupling the phenethylamine intermediate with the cyclopenta[c]pyridazin derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the cyclopenta[c]pyridazin ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohyd
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a dimethoxyphenethyl moiety and a cyclopenta[c]pyridazin core. The molecular formula is with a molecular weight of approximately 324.41 g/mol. The presence of methoxy groups suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
1. Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various pharmacological effects:
- Antitumor Activity : Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in leukemia and solid tumors .
- Neuroprotective Effects : Some studies highlight the neuroprotective properties of related compounds, suggesting they may have potential in treating neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems or hormonal pathways .
Case Study 1: Antitumor Efficacy
A study conducted on structurally similar compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The study noted that the presence of the dimethoxyphenethyl group was crucial for enhancing cytotoxicity .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death by modulating antioxidant defenses and inhibiting apoptosis pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Target Compound
- Core structure : Cyclopenta[c]pyridazin (bicyclic system with nitrogen atoms at positions 1 and 2).
- 3,4-Dimethoxyphenethyl: Increases lipophilicity and may modulate receptor binding.
Comparative Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) Core structure: Imidazo[1,2-a]pyridine (fused imidazole and pyridine rings). Key substituents:
- Nitrophenyl and cyano groups: High polarity and electron-withdrawing effects.
- Phenethyl and ester groups: Moderate lipophilicity.
- Physical properties : Melting point = 243–245°C; molecular weight = 550.54 g/mol (calculated).
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide DMSO solvate Core structure: Pyrido[4,3-d]pyrimidine (fused pyridine and pyrimidine rings). Key substituents:
- Cyclopropyl and acetamide: Influence steric bulk and solubility.
- Physical properties : Molecular weight = 693.53 g/mol (DMSO solvate).
Physicochemical and Functional Comparisons
Critical Observations
The 3-oxo group in the target compound may mimic carbonyl interactions seen in protease inhibitors, whereas the trioxo groups in the DMSO solvate compound suggest stronger electron-deficient character.
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target enhances lipophilicity (LogP ~3.5 estimated) compared to the polar nitrophenyl (Compound 1l, LogP ~2.8) and halogenated fluoro-iodophenyl (Compound 2, LogP ~4.2) groups.
Solubility and Bioavailability: The target’s high lipophilicity may limit aqueous solubility, necessitating formulation adjuvants. In contrast, Compound 1l’s nitro and cyano groups improve polarity, while the DMSO solvate leverages solvent interactions for enhanced solubility.
Research Implications
- Drug Design : The target’s dimethoxyphenethyl group could optimize blood-brain barrier penetration relative to the nitro- and halogen-substituted analogs.
- Activity Prediction : Structural analogs with pyrido[4,3-d]pyrimidine cores often target kinases or topoisomerases, suggesting the target may share similar mechanistic pathways.
- Synthetic Challenges : The bicyclic cyclopenta[c]pyridazin core may require specialized ring-closing strategies compared to the imidazo[1,2-a]pyridine synthesis described in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
